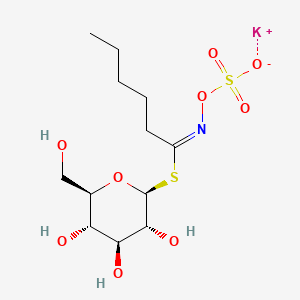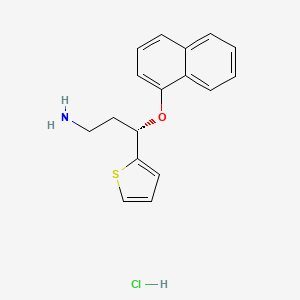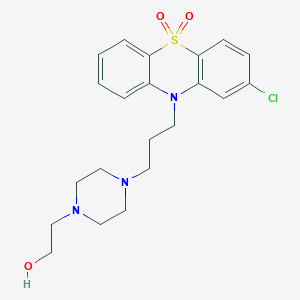
Perphenazine Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perphenazine Sulfone is a derivative of Perphenazine, a typical antipsychotic drug classified as a piperazinyl phenothiazine. Perphenazine has been widely used in clinical settings for decades, primarily for the treatment of schizophrenia and severe nausea and vomiting . This compound, like other sulfones, is a versatile intermediate in organic synthesis and has various applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine Sulfone typically involves the oxidation of Perphenazine. One common method is the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide, often catalyzed by metals like niobium carbide . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dimethylbenzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The side chain synthesis is carried out using solvents like toluene and dimethylbenzene, followed by condensation reactions, distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Perphenazine Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfones to sulfides under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, niobium carbide catalyst.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical applications.
Scientific Research Applications
Perphenazine Sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Perphenazine Sulfone involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity and thereby exerting its antipsychotic effects . The compound also blocks dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center, contributing to its anti-emetic properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A low-potency first-generation antipsychotic with different side effect profiles.
Haloperidol: A high-potency antipsychotic with similar efficacy but different side effects.
Uniqueness
Perphenazine Sulfone is unique due to its specific chemical structure, which allows it to interact with dopamine receptors effectively. Its sulfone group also provides additional stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C21H26ClN3O3S |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)29(21,27)28)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChI Key |
GSQRCUNBKHOUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
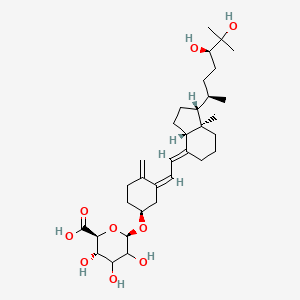
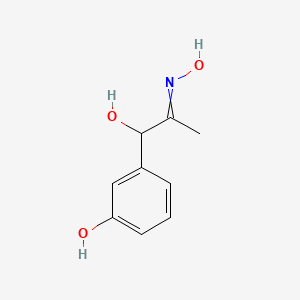
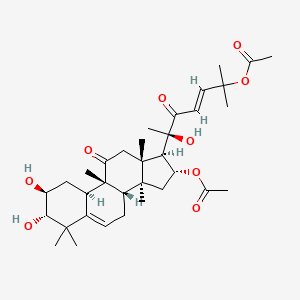
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)

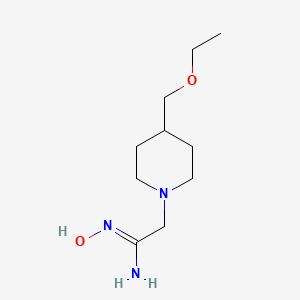

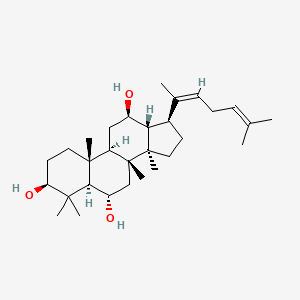
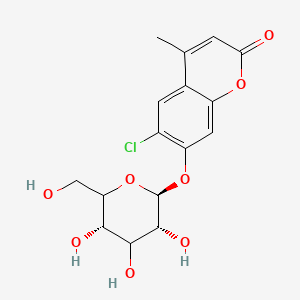
![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)
